molecular formula C8H4N4O4S B428656 4-{4,5-Bisnitro-2-thienyl}pyrimidine

4-{4,5-Bisnitro-2-thienyl}pyrimidine

Cat. No.: B428656
M. Wt: 252.21g/mol
InChI Key: PEIZGCHHPRFCKW-UHFFFAOYSA-N
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Description

4-{4,5-Bisnitro-2-thienyl}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a thienyl ring bearing two nitro groups at the 4- and 5-positions. Pyrimidine derivatives are widely studied for their electronic, optical, and pharmacological properties due to their π-conjugated systems and ability to participate in hydrogen bonding. The nitro groups on the thienyl moiety enhance electron-withdrawing characteristics, making this compound a candidate for applications in materials science (e.g., organic semiconductors) and medicinal chemistry (e.g., enzyme inhibition) .

Properties

Molecular Formula

C8H4N4O4S

Molecular Weight

252.21g/mol

IUPAC Name

4-(4,5-dinitrothiophen-2-yl)pyrimidine

InChI

InChI=1S/C8H4N4O4S/c13-11(14)6-3-7(17-8(6)12(15)16)5-1-2-9-4-10-5/h1-4H

InChI Key

PEIZGCHHPRFCKW-UHFFFAOYSA-N

SMILES

C1=CN=CN=C1C2=CC(=C(S2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CN=CN=C1C2=CC(=C(S2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

To contextualize the properties of 4-{4,5-Bisnitro-2-thienyl}pyrimidine, it is critical to compare it with structurally analogous compounds. Below is a systematic analysis:

Structural Analogues and Electronic Properties
Compound Name Substituents Electron Effects Key Applications
4-{4,5-Bisnitro-2-thienyl}pyrimidine Thienyl (4,5-dinitro) Strong electron-withdrawing Organic electronics, inhibitors
4-Amino-6-substituted pyrimido[5,4-d]pyrimidine Amino group at C4, substituent at C6 Electron-donating (NH₂) Anticancer agents
2-Oxo-3,4-dihydropyrimido[4,5-d]pyrimidine Oxo group, partially saturated core Moderate polarity Antibacterial agents
Pyrimido[4,5-d]pyrimidin-2,4-(1H,3H)-dione Dual oxo groups High polarity, H-bond acceptor Uracil analogues

Key Findings :

  • The nitro-thienyl substitution in 4-{4,5-Bisnitro-2-thienyl}pyrimidine confers superior electron deficiency compared to amino- or oxo-substituted analogues, enhancing its suitability for charge-transfer applications .
  • In contrast, amino-substituted pyrimidines (e.g., 4-amino-6-substituted pyrimido[5,4-d]pyrimidine) exhibit bioactivity linked to their electron-donating groups, which facilitate interactions with DNA or enzymes .
Reactivity and Stability
  • Nitro-Thienyl Systems : The nitro groups in 4-{4,5-Bisnitro-2-thienyl}pyrimidine increase susceptibility to nucleophilic attack, limiting its stability in basic conditions. This contrasts with oxo-substituted derivatives (e.g., pyrimido[4,5-d]pyrimidin-2,4-dione), which are more stable due to resonance stabilization of carbonyl groups .
  • Thermal Stability: Differential scanning calorimetry (DSC) studies indicate that nitro-substituted pyrimidines decompose at lower temperatures (~200°C) compared to oxo- or amino-substituted analogues (>250°C) due to exothermic nitro group reactions .

Critical Analysis of Evidence Limitations

The current literature focuses predominantly on fused pyrimidine systems (e.g., pyrimido[5,4-d]pyrimidine) rather than monocyclic derivatives like 4-{4,5-Bisnitro-2-thienyl}pyrimidine. Direct comparative data on nitro-thienyl pyrimidines are sparse, necessitating extrapolation from structurally related compounds . Further experimental studies are required to validate computational predictions (e.g., charge-transfer efficiency) and expand pharmacological profiling.

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